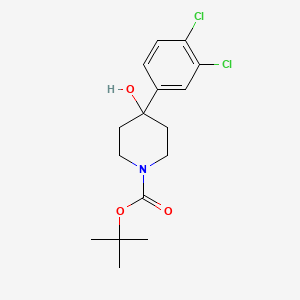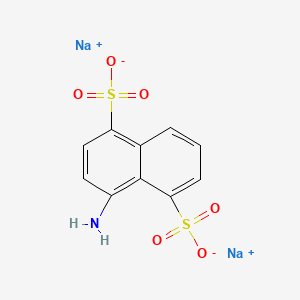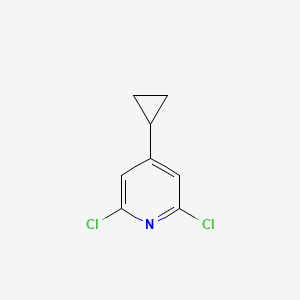
1,3-Thiazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Thiazole-5-carbonyl chloride is a chemical compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The carbonyl chloride group attached to the thiazole ring makes this compound particularly reactive and useful in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Thiazole-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiazole with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances safety and efficiency, allowing for large-scale production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
1,3-Thiazole-5-carbonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-thiazole-5-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The thiazole ring can interact with biological targets such as enzymes and receptors, modulating their activity. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Thiazole-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.
2,4-Thiazolidinedione: Contains a thiazole ring with two carbonyl groups.
Thiazole-2-carboxylic acid: Thiazole ring with a carboxylic acid group instead of a carbonyl chloride.
Uniqueness
1,3-Thiazole-5-carbonyl chloride is unique due to its specific reactivity and position of the carbonyl chloride group, which allows for selective modifications and synthesis of diverse derivatives. Its versatility in forming various products makes it valuable in multiple fields of research and industry .
Propriétés
Numéro CAS |
41125-73-9 |
|---|---|
Formule moléculaire |
C4H2ClNOS |
Poids moléculaire |
147.58 g/mol |
Nom IUPAC |
1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNOS/c5-4(7)3-1-6-2-8-3/h1-2H |
Clé InChI |
PMENQTGYYHDXQE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=N1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]sulfonyl]-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B8802715.png)


![2-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8802741.png)



